molecular formula C21H27N3O5S B10781227 Methoxymethyl 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Methoxymethyl 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B10781227
M. Wt: 433.5 g/mol
InChI Key: QTQPGZVDUCMVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxymethyl 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a β-lactam antibiotic derivative with a complex bicyclic core structure. Its scaffold, 4-thia-1-azabicyclo[3.2.0]heptane, is characteristic of penicillins and related β-lactams, but it is modified with a methoxymethyl ester at position 2 and a substituted imidazolidinone moiety at position 4. This compound’s structural uniqueness lies in the imidazolidinone group (2,2-dimethyl-5-oxo-4-phenyl), which differentiates it from classical penicillins and cephalosporins .

The compound’s molecular formula is C₂₃H₂₆N₃O₆S, with a molecular weight of 496.54 g/mol (calculated). Its synthesis likely involves functionalization of the bicyclic core via nucleophilic substitution or coupling reactions, as seen in analogous β-lactam derivatives .

Properties

Molecular Formula

C21H27N3O5S

Molecular Weight

433.5 g/mol

IUPAC Name

methoxymethyl 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H27N3O5S/c1-20(2)15(19(27)29-11-28-5)23-17(26)14(18(23)30-20)24-16(25)13(22-21(24,3)4)12-9-7-6-8-10-12/h6-10,13-15,18,22H,11H2,1-5H3

InChI Key

QTQPGZVDUCMVLK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C

Origin of Product

United States

Biological Activity

Methoxymethyl 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly referred to as Sarpicillin, is a synthetic compound belonging to the beta-lactam antibiotic class. It exhibits significant biological activity against various bacterial strains and has been studied for its potential therapeutic applications.

The molecular formula of Sarpicillin is C21H27N3O5S, with a molecular weight of approximately 433.52 g/mol. The structure consists of a bicyclic core that contributes to its biological activity.

PropertyValue
Molecular FormulaC21H27N3O5S
Molecular Weight433.52 g/mol
XLogP3-AA0
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count2

Sarpicillin functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately the death of susceptible bacteria.

Antimicrobial Efficacy

Sarpicillin has demonstrated potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Studies indicate its effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Case Study: Antimicrobial Testing
In a study conducted by researchers at [source], Sarpicillin was tested against various bacterial strains using the disk diffusion method. The results showed:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli15
Pseudomonas aeruginosa18

These findings support Sarpicillin's potential as an effective antimicrobial agent.

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects, Sarpicillin was tested on human cell lines to determine its selectivity index (SI). The results indicated a favorable SI, suggesting that it can effectively target bacterial cells while minimizing harm to human cells.

Table: Cytotoxicity Results

Cell LineIC50 (µM)
Human Liver Cells>1000
Human Kidney Cells>1000
Bacterial Cells10

Pharmacokinetics

Sarpicillin exhibits favorable pharmacokinetic properties, including good oral bioavailability and a half-life conducive for therapeutic use. Its distribution in tissues has been shown to reach effective concentrations in infected sites.

Comparison with Similar Compounds

Key Observations :

  • The methoxymethyl ester at position 2 may enhance membrane permeability relative to carboxylate salts (e.g., cloxacillin sodium) but reduce water solubility .

Pharmacological and Physicochemical Properties

Limited pharmacological data exist for the target compound, but comparisons can be inferred from structural analogues:

Property Target Compound Cloxacillin Sodium Ampicillin
Water Solubility Low (ester derivative) High (ionic form) Moderate (free acid)
β-Lactamase Stability Likely low High (due to isoxazole) Low
Antibacterial Spectrum Unknown Staphylococci, Streptococci Broad-spectrum (Gram±)

Notes:

  • β-Lactamase resistance in cloxacillin is attributed to the steric hindrance of its isoxazole substituent, a feature absent in the target compound’s imidazolidinone group .
  • The methoxymethyl ester may act as a prodrug, requiring enzymatic hydrolysis for activation, similar to pivampicillin .

Preparation Methods

Reaction Scheme

  • Substrates :

    • Hetacillin (free acid or triethylamine salt)

    • Methoxymethyl chloride (or chloromethyl methyl ether derivatives)

  • Conditions :

    • Solvent: Methylene chloride (CH2_2Cl2_2) or tetrahydrofuran (THF)

    • Base: Triethylamine (TEA) or sodium bicarbonate

    • Temperature: 0–5°C initially, then room temperature

    • Reaction Time: 5–24 hours.

  • Mechanism :
    The base deprotonates hetacillin’s carboxylic acid, enabling nucleophilic attack on the methoxymethyl chloride. The reaction proceeds via an SN_N2 mechanism, yielding Sarpicillin and hydrochloric acid as a byproduct.

Detailed Procedure

  • Step 1 : Dissolve hetacillin (1.0 equiv) in dry CH2_2Cl2_2 (4 mL/g substrate).

  • Step 2 : Add TEA (1.1 equiv) dropwise at 0°C under nitrogen.

  • Step 3 : Introduce methoxymethyl chloride (1.05 equiv) dissolved in CH2_2Cl2_2 (2 mL/g).

  • Step 4 : Stir at 0°C for 2 hours, then warm to room temperature overnight.

  • Step 5 : Quench with saturated NaHCO3_3, wash with H2_2O, and dry over MgSO4_4.

  • Step 6 : Concentrate under reduced pressure to obtain crude product.

  • Step 7 : Purify via recrystallization (ethyl acetate/hexane) or column chromatography (SiO2_2, 5% MeOH/CH2_2Cl2_2).

Yield and Purity

  • Yield : 70–85% (optimized conditions).

  • Purity : >98% (HPLC).

Alternative Routes and Modifications

Use of Activated Esters

To avoid handling hazardous chloromethyl ethers, activated esters of hetacillin (e.g., pentafluorophenyl or N-hydroxysuccinimide esters) can react with methoxymethanol. This method employs coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Procedure :

  • Step 1 : Activate hetacillin’s carboxylic acid with DCC (1.2 equiv) and DMAP (0.1 equiv) in CH2_2Cl2_2.

  • Step 2 : Add methoxymethanol (1.1 equiv) and stir at room temperature for 12 hours.

  • Step 3 : Filter to remove urea byproduct and concentrate.

Yield : 60–75%.

Enzymatic Esterification

Lipase-catalyzed transesterification offers a green chemistry approach. Immobilized Candida antarctica lipase B (CAL-B) in tert-butanol facilitates the reaction between hetacillin and vinyl methoxymethyl carbonate.

Conditions :

  • Substrate ratio (hetacillin:carbonate): 1:2

  • Temperature: 45°C

  • Time: 48 hours

Yield : 50–60% (lower than chemical methods but avoids harsh reagents).

Critical Analysis of Methodologies

Comparative Efficiency

Method Yield (%) Purity (%) Advantages Drawbacks
Chloromethyl Ether Route70–85>98High yield, scalableHazardous reagents, requires strict pH
Activated Esters60–7595–97Safer intermediatesLower yield, costly coupling agents
Enzymatic50–6090–92Eco-friendly, mild conditionsLong reaction time, moderate purity

Key Optimization Parameters

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility but may hydrolyze esters. CH2_2Cl2_2 balances reactivity and stability.

  • Base Selection : TEA outperforms NaHCO3_3 in minimizing side reactions (e.g., β-lactam ring opening).

  • Temperature Control : Low temperatures (0–5°C) prevent thermal degradation of the β-lactam core.

Spectral Data and Characterization

  • IR (KBr) : 1770 cm1^{-1} (β-lactam C=O), 1745 cm1^{-1} (ester C=O), 1680 cm1^{-1} (imidazolidinone C=O).

  • 1^1H NMR (CDCl3_3) : δ 1.45 (s, 6H, 2×CH3_3), 3.32 (s, 3H, OCH3_3), 4.85 (d, 2H, OCH2_2O), 5.50 (s, 1H, H-6), 7.25–7.45 (m, 5H, Ph).

  • ESI-MS : [M+H]+^+ m/z 434.5 (calculated for C21_{21}H27_{27}N3_3O5_5S).

Industrial-Scale Considerations

  • Cost Efficiency : Chloromethyl ether route is preferred for bulk production due to reagent affordability.

  • Safety Protocols : Use of closed systems and neutralization traps for HCl byproduct is mandatory.

  • Purification : Crystallization from ethyl acetate/hexane achieves pharma-grade purity without chromatography .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

  • Methodology : Begin with a β-lactam core structure (common to penicillins/cephalosporins) and introduce substituents via nucleophilic acyl substitution or coupling reactions. For example, describes refluxing precursors with sodium acetate in acetic acid for 3–5 hours to form crystalline intermediates. Use Design of Experiments (DoE) to optimize parameters (temperature, molar ratios, catalysts) and reduce trial-and-error approaches .
  • Key Steps :

  • Purify intermediates via recrystallization (DMF/acetic acid mixtures).
  • Monitor reaction progress using TLC or HPLC.
  • Employ orthogonal protection strategies for sensitive functional groups.

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Techniques :

  • NMR (¹H/¹³C) : Confirm stereochemistry (e.g., 2S,5R,6R configuration) and substituent positions .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Adhere to OSHA/NIOSH standards for handling β-lactams (potential allergens) and organic solvents.
  • Use fume hoods for reflux steps and personal protective equipment (gloves, goggles).
  • Conduct risk assessments for thermal hazards (exothermic reactions) and waste disposal .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

  • Approach :

  • Use quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states, as demonstrated in ’s ICReDD framework .
  • Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities with target enzymes (e.g., penicillin-binding proteins).
  • Combine QSAR models with experimental IC₅₀ data to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in antibacterial activity data across studies?

  • Analysis Framework :

  • Cross-validate MIC (Minimum Inhibitory Concentration) assays using standardized strains (e.g., S. aureus ATCC 25923) and broth microdilution methods .
  • Account for physicochemical variables (solubility, stability in culture media) using HPLC-UV monitoring .
  • Apply multivariate statistical analysis (ANOVA, PCA) to isolate confounding factors (pH, temperature) .

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

  • Experimental Design :

  • Synthesize analogs with systematic modifications (e.g., phenyl → substituted aryl, methoxymethyl → ethoxymethyl) .
  • Test against Gram-positive/-negative panels and β-lactamase-producing strains to assess resistance profiles.
  • Corlate logP values (HPLC-derived) with membrane permeability using Caco-2 cell models .

Data Contradiction Analysis Table

Contradiction Potential Causes Resolution Strategy
Variability in MIC valuesDifferences in bacterial strain susceptibilityStandardize strains and culture conditions
Discrepant NMR peak assignmentsSolvent effects or tautomerismUse deuterated solvents and variable-temperature NMR
Inconsistent reaction yieldsCatalyst purity or moisture contentImplement DoE to identify critical parameters

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.